![molecular formula C14H14F6N2O B6362101 1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane CAS No. 1240573-62-9](/img/structure/B6362101.png)
1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane is a chemical compound characterized by the presence of a diazepane ring substituted with a benzoyl group that contains two trifluoromethyl groups at the 3 and 5 positions
作用机制
Target of Action
It is known that this compound is used in the synthesis of neurokinin antagonists . Neurokinins are a family of neuropeptides, including substance P, neurokinin A, and neurokinin B, which are involved in a variety of physiological processes, such as pain perception and inflammatory responses.
Mode of Action
Given its use in the synthesis of neurokinin antagonists , it can be inferred that it may interact with neurokinin receptors, potentially inhibiting their activity and thus modulating the physiological processes they are involved in.
准备方法
The synthesis of 1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane typically involves the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with 1,4-diazepane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 3,5-Bis(trifluoromethyl)benzoyl chloride and 1,4-diazepane.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3,5-bis(trifluoromethyl)benzoyl chloride is added dropwise to a solution of 1,4-diazepane and triethylamine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is isolated by standard purification techniques such as extraction, washing, and recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
化学反应分析
1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoyl chloride group. Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Hydrolysis: The benzoyl chloride group can be hydrolyzed to form the corresponding carboxylic acid in the presence of water or aqueous base.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
相似化合物的比较
1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane can be compared with other similar compounds, such as:
3,5-Bis(trifluoromethyl)benzoyl chloride: A precursor in the synthesis of the target compound, known for its reactivity and use in various organic transformations.
1,3-Bis(trifluoromethyl)benzene: A related compound with similar trifluoromethyl substitutions, used in different synthetic applications.
3,5-Bis(trifluoromethyl)benzoic acid: Another related compound, often used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of the diazepane ring and the trifluoromethyl-substituted benzoyl group, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-(1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F6N2O/c15-13(16,17)10-6-9(7-11(8-10)14(18,19)20)12(23)22-4-1-2-21-3-5-22/h6-8,21H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHKOFPMZMJOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
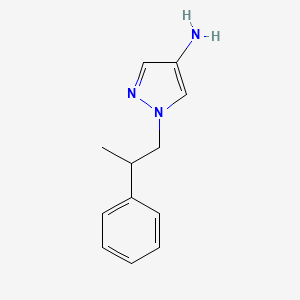
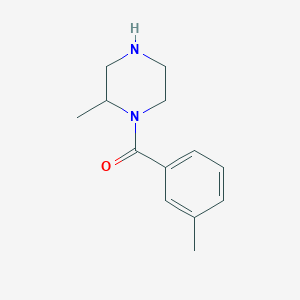
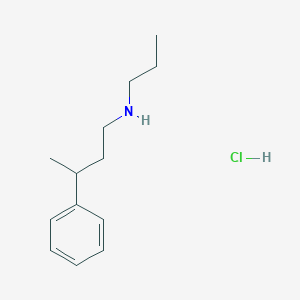
![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride](/img/structure/B6362033.png)
![1-[4-(2-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole](/img/structure/B6362036.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole](/img/structure/B6362047.png)
amine](/img/structure/B6362052.png)
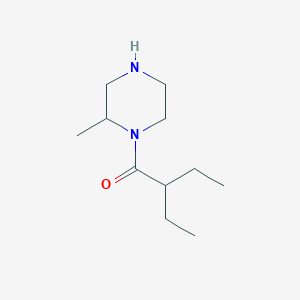
![propyl[(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6362063.png)
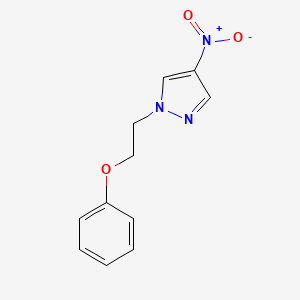
![Propyl[(pyridin-4-yl)methyl]amine dihydrochloride](/img/structure/B6362077.png)
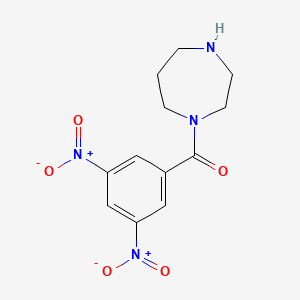
![1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6362093.png)
![3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362102.png)
